
trans-4-Cyclohexyl-L-proline hydrochloride
Übersicht
Beschreibung
trans-4-Cyclohexyl-L-proline hydrochloride: is a cyclic amino acid derivative with the molecular formula C11H20ClNO2. It is a white to off-white solid that is soluble in DMSO and methanol . This compound is primarily used as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors, such as fosinopril .
Biochemische Analyse
Biochemical Properties
Trans-4-Cyclohexyl-L-proline hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of angiotensin-converting enzyme inhibitors. It interacts with various enzymes and proteins, including proline dehydrogenase and proline 4-hydroxylase . These interactions are crucial for the hydroxylation of proline residues, which is an essential step in the synthesis of collagen and other biomolecules . The compound’s ability to interact with these enzymes highlights its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the metabolic flux of α-ketoglutarate in the tricarboxylic acid cycle, enhancing the production of proline derivatives . This compound also impacts cell signaling pathways by modulating the activity of enzymes involved in proline metabolism . These effects on cellular processes underscore the compound’s role in maintaining cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to proline dehydrogenase and proline 4-hydroxylase, facilitating the hydroxylation of proline residues . This hydroxylation process is critical for the synthesis of collagen and other structural proteins. Additionally, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at room temperature in a sealed, dry environment . Its stability and effectiveness may decrease over extended periods or under adverse conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance proline metabolism and collagen synthesis . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and proline metabolism . It interacts with enzymes such as proline dehydrogenase and proline 4-hydroxylase, which are essential for the hydroxylation of proline residues . These interactions influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell. The compound’s subcellular localization is essential for its role in proline metabolism and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cyclohexyl-L-proline hydrochloride typically involves the hydrogenation of trans-4-phenyl-L-proline. This process uses a ruthenium on carbon catalyst, which is safer and more suitable for large-scale synthesis compared to other catalysts like platinum oxide . The reaction conditions include maintaining a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps, including the conversion of L-pyroglutamic acid to intermediate compounds, followed by hydrogenation and purification processes . The use of ruthenium on carbon as a catalyst is preferred due to its safety and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Cyclohexyl-L-proline hydrochloride undergoes various chemical reactions, including:
Hydrogenation: The reduction of trans-4-phenyl-L-proline to trans-4-Cyclohexyl-L-proline using a ruthenium on carbon catalyst.
Substitution: Reactions involving the substitution of functional groups, often facilitated by reagents like benzoyl chloride and sodium hydroxide.
Common Reagents and Conditions:
Hydrogenation: Ruthenium on carbon catalyst, specific pH, and temperature conditions.
Substitution: Benzoyl chloride, sodium hydroxide, and controlled pH conditions.
Major Products: The major product formed from these reactions is this compound, which is used as an intermediate in the synthesis of various pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans-4-Cyclohexyl-L-proline hydrochloride is used as a chiral building block for the synthesis of N-aryl pyrroles and polyfluorinated proline derivatives. These compounds are valuable in various chemical reactions, such as the aldol reaction and copper(I)-catalyzed allylic oxidation.
Biology: In biochemistry, this compound acts as an intermediate in the biosynthesis of bioactive compounds, including antibiotics like etamycin. It is also used to produce optically active trans-4-cyclohexyl-L-proline, an intermediate in the preparation of the hypotensive drug fosinopril.
Medicine: The compound is crucial in the pharmaceutical industry for the synthesis of angiotensin-converting enzyme inhibitors, which are used to treat hypertension and heart failure .
Industry: Advancements in metabolic engineering have enabled the efficient production of this compound using microbial cell factories. This has improved its large-scale industrial production, making it a valuable chiral building block in pharmaceutical synthesis.
Wirkmechanismus
The mechanism of action of trans-4-Cyclohexyl-L-proline hydrochloride involves its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors . These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .
Vergleich Mit ähnlichen Verbindungen
trans-4-Hydroxy-L-proline: An isomer of hydroxyproline used as a chiral building block in the production of pharmaceuticals.
cis-4-Hydroxy-L-proline: Another isomer of hydroxyproline with similar applications in pharmaceutical synthesis.
Uniqueness: trans-4-Cyclohexyl-L-proline hydrochloride is unique due to its specific use as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors . Its structure and properties make it particularly suitable for this application, distinguishing it from other hydroxyproline isomers .
Eigenschaften
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFUQJUTOVQOS-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510300 | |
| Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90657-55-9 | |
| Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90657-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Cyclohexyl-L-proline monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090657559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-cyclohexyl-L-proline monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)

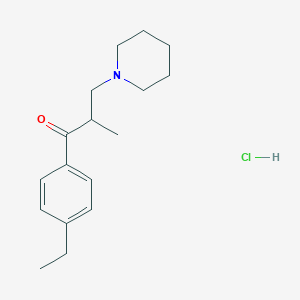
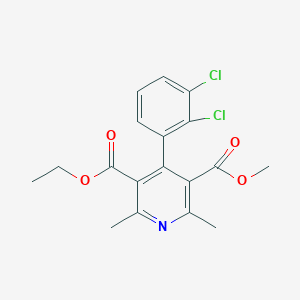



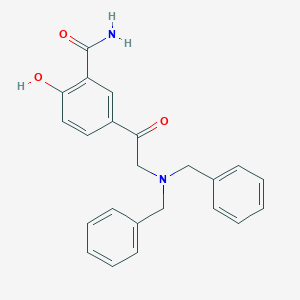
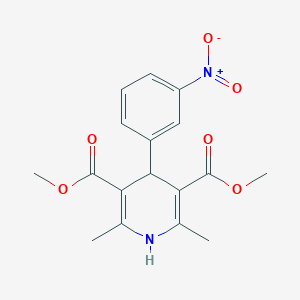

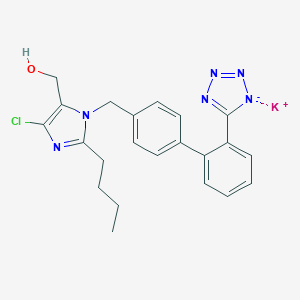
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
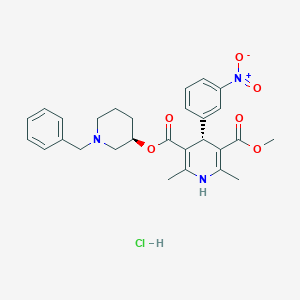
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
